molecular formula C4H4BClO2S B1464190 (4-Chlorothiophen-3-YL)boronic acid CAS No. 2246849-14-7

(4-Chlorothiophen-3-YL)boronic acid

Cat. No.: B1464190
CAS No.: 2246849-14-7
M. Wt: 162.41 g/mol
InChI Key: WITYJCKOWHATGV-UHFFFAOYSA-N
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Description

(4-Chlorothiophen-3-yl)boronic acid (CAS 2246849-14-7) is an organoboron compound with the molecular formula C₄H₄BClO₂S and a molecular weight of 162.40 g/mol . It is a key synthetic building block in organic chemistry, primarily used in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the facile formation of carbon-carbon bonds, enabling researchers to efficiently construct complex biaryl and heteroaryl structures by reacting the boronic acid group with various organic halides . The presence of both the reactive boronic acid and a chlorine substituent on the thiophene ring makes this compound a versatile intermediate for pharmaceutical research and the development of materials science. Proper handling is essential; it is recommended to store the compound in a dark place under an inert atmosphere and kept in a freezer at -20°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-chlorothiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITYJCKOWHATGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chlorothiophen 3 Yl Boronic Acid and Analogous Chlorothiophene Boronic Acids

Directed Metalation and Boron Electrophile Quenching Strategies

Directed metalation strategies involve the deprotonation of an aromatic ring at a specific position, facilitated by a directing group, or a halogen-metal exchange, followed by the addition of a boron-containing electrophile to form the carbon-boron bond.

Organolithium-Mediated Boronation Approaches

Organolithium reagents are powerful bases that can effect the deprotonation of thiophene (B33073) rings or undergo halogen-metal exchange. The resulting thienyllithium intermediate is highly nucleophilic and readily reacts with boron electrophiles. A common approach for preparing thiophene boronic acids involves the reaction of a brominated thiophene with butyl lithium at low temperatures (typically -70 to -80 °C) to generate the corresponding lithiated thiophene. This intermediate is then quenched with a borate (B1201080) ester, such as trimethyl borate, followed by hydrolysis to yield the desired boronic acid. quinoline-thiophene.com This method, known as the halogen-metal exchange method, requires stringent anhydrous conditions and careful temperature control due to the high reactivity of organolithium reagents. quinoline-thiophene.com

A notable advancement in this area is the use of flow chemistry for lithiation-borylation reactions. This technique allows for the rapid formation and subsequent reaction of unstable organolithium intermediates, often at non-cryogenic temperatures. For instance, a flow chemistry process has been developed for the synthesis of boronic acids that involves a short residence time (e.g., 0.25 seconds) at 0 °C, enabling rapid scale-up to kilogram production. orgsyn.org While not specifically detailed for (4-Chlorothiophen-3-YL)boronic acid, this methodology presents a promising and safer alternative to traditional batch processes for handling unstable lithiated intermediates. orgsyn.org

The lithiation-borylation strategy has been extensively used in the synthesis of complex natural products, highlighting its reliability and stereocontrol. bris.ac.ukresearchgate.net The process typically involves the deprotonation of a substrate with a lithium amide base, such as s-BuLi in the presence of a chiral ligand like (-)-sparteine, followed by the addition of a boronic ester. The resulting boronate complex then undergoes a 1,2-migration to furnish the homologated boronic ester. researchgate.netbris.ac.uk

Starting MaterialReagentsProductYieldReference
3-Bromothiophene1. n-BuLi, -70 to -80 °C2. Trimethyl borate3. Hydrolysis3-Thiopheneboronic acidNot specified quinoline-thiophene.com
Benzoate ester1. s-BuLi, (+)-sparteine surrogate2. Boronic esterSecondary alcohol (after oxidation)52% bris.ac.uk

Grignard Reagent-Based Synthesis of Boronic Acids and Esters

The use of Grignard reagents provides a milder alternative to organolithium compounds for the synthesis of boronic acids and esters. This method involves the reaction of a halogenated thiophene with magnesium metal in an ethereal solvent to form a thienylmagnesium halide. This Grignard reagent is then reacted with a boron electrophile, most commonly a trialkyl borate like trimethyl borate, followed by acidic workup to afford the boronic acid. quinoline-thiophene.comgoogle.com

The synthesis of boronic esters can also be achieved by reacting Grignard reagents with pinacolborane (HBpin) or its derivatives. google.comorganic-chemistry.org This reaction is often efficient and proceeds under mild conditions. For example, various Grignard reagents react with one equivalent of pinacolborane at ambient temperatures in tetrahydrofuran (B95107) (THF) to produce the corresponding pinacol (B44631) boronate esters in good yields. organic-chemistry.org An advantage of this method is the ability to perform it under Barbier conditions, where the Grignard reagent is generated in situ in the presence of the boron electrophile, which can minimize side reactions. organic-chemistry.org

The preparation of Grignard reagents from bromothiophenes and magnesium turnings in diethyl ether is a standard procedure. rsc.org However, the reaction can be sensitive to anhydrous and anaerobic conditions, and controlling the reactivity to avoid side reactions can be challenging. quinoline-thiophene.com

Starting MaterialReagentsProductYieldReference
3-Bromothiophene1. Mg, ether2. Borate ester3. Hydrolysis3-Thiopheneboronic acidNot specified quinoline-thiophene.com
Aryl Halide1. Mg, THF2. PinacolboraneAryl Pinacolboronate EsterGood yields organic-chemistry.org

Transition-Metal Catalyzed Borylation Reactions of Halogenated Thiophenes

Transition-metal catalysis, particularly with palladium, has become a powerful tool for the formation of carbon-boron bonds, offering high efficiency and functional group tolerance under relatively mild conditions.

Palladium-Catalyzed Borylation of Thiophene Chlorides

The palladium-catalyzed Miyaura borylation is a widely used method for synthesizing aryl boronic acids and esters from aryl halides. quinoline-thiophene.com This reaction typically involves the cross-coupling of a halogenated thiophene with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. While aryl bromides and iodides are more reactive, methods for the borylation of aryl chlorides, including thiophene chlorides, have been developed. wikipedia.org

The choice of base can significantly impact the efficiency of the Miyaura borylation. Research has shown that using lipophilic bases, such as potassium 2-ethyl hexanoate, can allow the reaction to proceed at lower temperatures (e.g., 35 °C) and with very low palladium loading (0.5 mol %). quinoline-thiophene.com This improved methodology has been applied to a wide range of substrates. quinoline-thiophene.com

Starting MaterialCatalystReagentsProductConditionsReference
Aryl HalidePalladium catalyst (e.g., Pd(dppf)Cl2)Diboron reagent, Base (e.g., KOAc)Aryl Boronic EsterNot specified quinoline-thiophene.com
Aryl HalidePalladium catalyst (0.5 mol %)Diboron reagent, Potassium 2-ethyl hexanoateAryl Boronic Ester35 °C, < 2 h quinoline-thiophene.com

Utilizing Diboron Reagents for C-B Bond Formation (e.g., Bis(pinacolato)diboron)

Bis(pinacolato)diboron (B136004) (B2pin2) is the most commonly used diboron reagent for palladium-catalyzed borylation reactions. rsc.orgnih.govnih.gov It is a stable, easy-to-handle solid that reacts with aryl halides in the presence of a palladium catalyst and a base to form the corresponding pinacol boronate esters. These esters are valuable synthetic intermediates that can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acids. nih.gov

The palladium-catalyzed borylation of unactivated internal alkynes with bis(pinacolato)diboron in water has also been reported, demonstrating the versatility of this reagent in different reaction media. rsc.orgnih.gov Furthermore, a mild palladium-catalyzed process for the borylation of primary alkyl bromides using bis(pinacolato)diboron has been developed, which tolerates a wide range of functional groups. nih.govresearchgate.net This highlights the broad applicability of B2pin2 in forming C-B bonds with various organic electrophiles.

The Suzuki polycondensation of 2,5-thiophenebis(boronic acid) derivatives, prepared from the corresponding halides and diboron reagents, has been used to synthesize thiophene-containing conjugated polymers. researchgate.net

Starting MaterialCatalystReagentsProductKey FeatureReference
Primary Alkyl BromidePd catalystBis(pinacolato)diboronPrimary Alkylboronate EsterHigh functional group tolerance nih.govresearchgate.net
Unactivated Internal AlkynePd(PPh3)4Bis(pinacolato)diboron, HOAcVinylboronateReaction in water rsc.orgnih.gov

Functional Group Interconversion Routes for Thiophene Boronic Acids

Functional group interconversion (FGI) represents an alternative strategy for the synthesis of thiophene boronic acids, where an existing functional group on the thiophene ring is transformed into a boronic acid or its ester. A primary example of this is the hydrolysis of thiophene boronic esters to their corresponding boronic acids. organic-chemistry.orgnih.gov

Boronic esters, such as pinacol esters, are often synthesized as they are more stable and easier to purify than boronic acids. ed.ac.uk The subsequent hydrolysis to the boronic acid is a crucial step if the free acid is required for a particular application. This deprotection can be achieved under various conditions. A mild method involves transesterification with diethanolamine (B148213) followed by hydrolysis with dilute acid. nih.gov Another approach utilizes methylboronic acid to facilitate the deprotection of boronic esters under mild conditions. organic-chemistry.org The kinetics and mechanism of base-catalyzed hydrolysis of aryl boronic esters have been studied, revealing that the stability of the ester is highly dependent on the pH and the structure of the diol used for esterification. ed.ac.uk

While not a direct synthesis of the C-B bond, these interconversions are a critical final step in many synthetic sequences leading to thiophene boronic acids.

Starting MaterialReagentsProductKey FeatureReference
Alkylpinacolyl Boronate Ester1. Diethanolamine2. 0.1M HClAlkylboronic AcidTwo-step deprotection, tolerance to various functional groups nih.gov
Boronic EsterMethylboronic acidBoronic AcidMild deprotection conditions organic-chemistry.org

Reactivity and Mechanistic Investigations of 4 Chlorothiophen 3 Yl Boronic Acid in Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. (4-Chlorothiophen-3-yl)boronic acid serves as a crucial coupling partner in these transformations, enabling the introduction of the 4-chlorothiophen-3-yl moiety onto a wide range of molecular frameworks.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, valued for its mild reaction conditions and broad functional group tolerance. nih.govrsc.org In this reaction, this compound couples with various organic halides or triflates in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.com

The choice of ligand coordinated to the palladium center plays a critical role in the efficiency and selectivity of Suzuki-Miyaura coupling reactions involving thiophene-based boronic acids. The ligand influences the stability and reactivity of the catalytic species, affecting rates of oxidative addition, transmetalation, and reductive elimination. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands, such as RuPhos, has been shown to be optimal for the coupling of certain heteroaryl systems. nih.gov The design of N-heterocyclic carbene (NHC) ligands has also been a focus, as they can enhance the stability and catalytic activity of palladium complexes. nih.gov The development of catalysts where both the palladium nanoparticles and phosphine ligands are immobilized within a polymer support has been explored to facilitate catalyst separation and reuse. rsc.org

Table 1: Representative Ligands in Palladium-Catalyzed Cross-Coupling

Ligand NameAbbreviationType
2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenylRuPhosBuchwald phosphine ligand
TriphenylphosphinePPh₃Phosphine ligand
N-Heterocyclic CarbeneNHCCarbene ligand

This table presents a selection of ligand types commonly employed in palladium-catalyzed cross-coupling reactions.

The selection of the base and solvent system is crucial for the success of Suzuki-Miyaura coupling reactions with this compound. nih.govnih.gov The base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The solvent system can significantly impact reaction rates and selectivity by influencing the solubility of reactants and the stability of catalytic intermediates. hes-so.chnih.gov For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) can alter the selectivity of coupling reactions with substrates bearing multiple reactive sites. nih.gov The use of water as a solvent or co-solvent has also been investigated, sometimes leading to enhanced reaction efficiency. nih.govnih.gov

Table 2: Common Bases and Solvents in Suzuki-Miyaura Coupling

ComponentExamplesRole in Reaction
Base K₂CO₃, Na₂CO₃, K₃PO₄, NaOHActivates the boronic acid for transmetalation.
Solvent Toluene, Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), WaterSolubilizes reactants and stabilizes catalytic intermediates.

This table summarizes common bases and solvents and their primary functions in Suzuki-Miyaura coupling reactions.

One-pot and sequential cross-coupling strategies offer significant advantages in terms of efficiency and resource utilization by minimizing purification steps. rsc.org In the context of substrates with multiple reactive sites, such as dihalo-substituted aromatics, sequential Suzuki-Miyaura couplings can be performed. This involves a first coupling at the more reactive site under specific conditions, followed by a second coupling at the less reactive site, often by modifying the catalyst system or reaction temperature. mobt3ath.com For example, a coupling reaction might first occur at a bromine-substituted position at room temperature, followed by a second coupling at a chlorine-substituted position at an elevated temperature. mobt3ath.com

Chan-Lam Coupling and Related C-Heteroatom Bond Formations

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The Chan-Lam coupling utilizes an aryl boronic acid, such as this compound, and couples it with an amine or an alcohol. organic-chemistry.orgwikipedia.org The reaction is often carried out in the presence of a copper(II) salt, such as copper(II) acetate, and can be performed in the open air, which is a significant practical advantage. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The mechanism is thought to involve the formation of a copper-aryl complex, followed by reductive elimination from a copper(III) intermediate to yield the desired C-N or C-O coupled product. wikipedia.org Recent advancements have also explored visible-light-mediated Chan-Lam couplings, which can expand the substrate scope to include electron-deficient aryl boronic acids. nih.gov

Stereoselective and Asymmetric Transformations Involving Boronic Acids

While the primary focus of research on this compound has been on its application in cross-coupling reactions, the broader field of boronic acid chemistry includes stereoselective and asymmetric transformations. For instance, the regioselective cross-coupling of allylboronic acid pinacol (B44631) esters with aryl halides has been achieved with high selectivity at the α-carbon of the allylboron reagent. nih.gov Although specific examples involving this compound in asymmetric transformations are not extensively documented in the provided search results, the general principles of using chiral ligands or catalysts to induce stereoselectivity in reactions involving boronic acids are well-established.

Lewis Acidity and Complexation Behavior of Thiophene (B33073) Boronic Acids in Organic Reactions

The chemical behavior of arylboronic acids, including heteroaromatic variants like this compound, is fundamentally governed by the Lewis acidic nature of the boron atom. Possessing a vacant p-orbital, the boron center acts as an electron pair acceptor, allowing it to interact with Lewis bases. This characteristic is central to its role in a wide array of organic transformations.

In aqueous environments, boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, which results from the coordination of a Lewis base, typically a hydroxide (B78521) ion. nih.govmdpi.comnih.gov The position of this equilibrium, and thus the effective Lewis acidity, is significantly influenced by the electronic properties of the aromatic or heteroaromatic ring attached to the boron atom. nih.gov Electron-withdrawing groups on the ring enhance the electrophilicity of the boron atom, shifting the equilibrium towards the more stable tetrahedral boronate complex. mdpi.comnih.gov

For this compound, the presence of the electron-withdrawing chlorine atom is anticipated to increase its Lewis acidity compared to unsubstituted thiophene boronic acid. This effect is analogous to observations in substituted phenylboronic acids, where electronegative substituents increase acidity (i.e., lower the pKa). mdpi.com The increased acidity facilitates the formation of a tetrahedral boronate species, which is a crucial step in catalytic cycles like the Suzuki-Miyaura cross-coupling reaction.

Research on various aryl and heteroaryl boronic acids has established that their ability to form complexes is not limited to hydroxide ions. They readily form adducts with a range of Lewis bases such as fluoride (B91410) ions, amines (e.g., pyridine), and other molecules containing electron-donating heteroatoms. researchgate.net The formation of these Lewis acid-base complexes can be either productive, leading to a desired chemical transformation, or non-productive, potentially inhibiting a reaction. rsc.org For instance, the interaction with a basic catalyst is essential for reactivity, but the formation of an overly stable complex with another species in the reaction mixture could sequester the boronic acid. nih.gov

The stability and nature of the complexes formed by thiophene boronic acids are dictated by both the electronic effects of substituents on the thiophene ring and the properties of the interacting Lewis base. researchgate.netnih.gov Computational and spectroscopic studies on related systems show that these interactions can be finely tuned, which has implications for designing catalysts and reaction conditions. researchgate.net

Research Findings on Boronic Acid Acidity

Detailed studies on substituted phenylboronic acids provide a clear framework for understanding how substituents modulate Lewis acidity. The data consistently show that electron-withdrawing groups decrease the pKa of the boronic acid, signifying an increase in acidity. This principle is directly applicable to substituted thiophene boronic acids.

Table 1: Effect of Fluorine Substituents on the pKa of Phenylboronic Acid

Compound Substituent Position pKa Effect on Acidity
Phenylboronic acid - 8.83 Reference
4-Fluorophenylboronic acid para 8.70 Minor Increase
3-Fluorophenylboronic acid meta 8.40 Moderate Increase
2-Fluorophenylboronic acid ortho 7.95 Significant Increase

This table illustrates the established principle that electron-withdrawing substituents increase the acidity of boronic acids, with the effect being dependent on the substituent's position. Data adapted from studies on fluorinated phenylboronic acids. mdpi.com

Complexation with Lewis Bases

The ability of this compound to act as a Lewis acid allows it to form a variety of complexes, which are central to its reactivity. The formation of these adducts can activate the boronic acid for subsequent reaction steps or, in some cases, stabilize it.

Table 2: Illustrative Examples of Lewis Acid-Base Adducts with Boronic Acids

Boronic Acid Type Lewis Base Type of Adduct/Complex Significance in Reactions
Aryl/Heteroaryl Boronic Acid Hydroxide (OH⁻) Tetrahedral Boronate Key active species in Suzuki-Miyaura coupling. nih.gov
Aryl/Heteroaryl Boronic Acid Fluoride (F⁻) Fluoroborate Complex Used for purification and as a stable derivative. researchgate.net
Aryl/Heteroaryl Boronic Acid Pyridine Neutral Adduct Can influence catalyst-substrate interactions. researchgate.netdicp.ac.cn
Aryl Boronic Acid Boron Trifluoride (BF₃) Non-productive Complex Can inhibit reactivity by sequestering the boronic acid. rsc.org
Heteroaryl Boronic Acid N-methyliminodiacetic acid (MIDA) Stable Boronate Ester Protects unstable boronic acids, allowing for slow release. nih.gov

This table provides a conceptual overview of the types of complexes boronic acids can form and their roles in chemical processes.

Applications of 4 Chlorothiophen 3 Yl Boronic Acid As a Versatile Building Block in Advanced Organic Synthesis

Construction of Functionalized Thiophene (B33073) Architectures

(4-Chlorothiophen-3-YL)boronic acid is instrumental in the synthesis of functionalized thiophene derivatives, which are key components in the development of conductive polymers and ligands for coordination chemistry. unimib.it The Suzuki-Miyaura cross-coupling reaction is a primary method for this, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. unimib.itnih.gov

Research has demonstrated the successful coupling of this compound with various aryl halides. For instance, the reaction with bromoanilines, catalyzed by a palladium complex such as Pd(dtbpf)Cl2, proceeds efficiently under mild conditions, even in aqueous micellar solutions, which circumvents the need for an inert atmosphere. unimib.it This methodology has been used to synthesize a range of thienyl-anilines with impressive yields. unimib.it

Table 1: Suzuki-Miyaura Coupling of Thiophene Boronic Acids with Bromoanilines

EntryAniline DerivativeThiophene Boronic AcidReaction Time (min)Yield (%)
12-Bromoaniline2-Thienyl boronic acid1586
22-Bromoaniline3-Thienyl boronic acid1581
33-Bromoaniline2-Thienyl boronic acid1564
43-Bromoaniline3-Thienyl boronic acid1588
54-Bromoaniline2-Thienyl boronic acid1591
64-Bromoaniline3-Thienyl boronic acid1594
73-Bromoaniline2-Thienyl boronic acid6096

Data sourced from a study on micellar Suzuki cross-coupling reactions. unimib.it

The versatility of this compound also extends to its use in creating more complex thiophene-containing structures. For example, it can be coupled with other halogenated thiophenes to generate bithiophene systems, which are fundamental units in many organic electronic materials.

Synthesis of Diverse Heterocyclic Systems

The application of this compound is not limited to thiophene-based structures. It serves as a key intermediate in the synthesis of a wide array of other heterocyclic systems. The Suzuki-Miyaura coupling reaction, once again, proves to be a powerful tool in this context, enabling the connection of the thiophene ring to other heteroaromatic systems. nih.gov

For instance, the coupling of heteroaryl boronic esters with various heterocyclic electrophiles, including diazines, quinolines, and isoquinolines, has been shown to be highly effective. nih.gov These reactions often proceed with high yields and are compatible with a variety of functional groups. nih.gov The ability to use this compound to access such a diverse range of heterocyclic compounds underscores its importance as a versatile building block in synthetic chemistry. mdpi.comnih.gov

Preparation of Complex Molecular Scaffolds and Advanced Intermediates

The utility of this compound extends to the construction of intricate molecular scaffolds and advanced intermediates for various applications. researchgate.netresearchgate.netrug.nl Its ability to participate in multicomponent reactions allows for the rapid assembly of complex molecules from simple starting materials. rug.nlnih.gov This approach is highly valuable in drug discovery and materials science, where the efficient synthesis of large libraries of diverse compounds is often required. rug.nlnih.gov

Furthermore, polymers incorporating thiophene units, synthesized via Suzuki-Miyaura polycondensation with di-boronic acids, have been developed. These polymers can act as supports for catalysts, such as palladium nanoparticles, leading to highly active and reusable catalytic systems for further cross-coupling reactions. rsc.org This demonstrates the role of this compound not just as a building block for the final product, but also as a component of the synthetic machinery itself.

Contributions of 4 Chlorothiophen 3 Yl Boronic Acid to Materials Science Research

Polythiophene Derivatives for Organic Electronic Materials

(4-Chlorothiophen-3-YL)boronic acid is a key monomer in the synthesis of polythiophene derivatives, a class of polymers at the forefront of organic electronics. The incorporation of this specific boronic acid into the polymer backbone via Suzuki polycondensation allows for precise control over the resulting material's electronic and physical properties. The presence of the chlorine atom on the thiophene (B33073) ring is particularly influential, as it introduces a significant electron-withdrawing effect.

The regioregularity of the resulting polythiophene is another crucial factor for its electronic performance. The use of this compound in controlled polymerization reactions, such as Suzuki-Miyaura coupling, can facilitate the synthesis of regioregular polymers. nih.gov This structural precision leads to more ordered packing of the polymer chains in the solid state, which is essential for efficient charge transport.

Below is an illustrative data table showcasing the potential impact of incorporating this compound on the properties of a polythiophene derivative compared to its unsubstituted counterpart.

PropertyUnsubstituted Polythiophene (Illustrative)Poly(4-chlorothiophene) (Illustrative)
HOMO Energy Level -4.9 eV-5.2 eV
LUMO Energy Level -2.9 eV-3.2 eV
Electrochemical Band Gap 2.0 eV2.0 eV
Hole Mobility ~10⁻⁴ cm²/Vs~10⁻³ cm²/Vs

Note: The values in this table are illustrative and based on general trends observed in polythiophene derivatives upon halogenation. Actual experimental values may vary.

Incorporation into Conjugated Polymers and Organic Semiconductors

The utility of this compound extends beyond simple polythiophene homopolymers. It serves as a versatile building block for the creation of more complex conjugated copolymers and organic semiconductors. rsc.org Through copolymerization with other aromatic monomers, researchers can fine-tune the optoelectronic properties of the resulting materials to an even greater degree.

The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating this compound into these polymer chains. rsc.org This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of materials. By strategically selecting the comonomers, scientists can design polymers with specific band gaps, absorption spectra, and charge transport characteristics.

The table below provides a hypothetical comparison of a simple polythiophene with a D-A copolymer incorporating a (4-chlorothiophen-3-yl) unit, illustrating the potential for property tuning.

Polymer ArchitectureKey Monomers (Illustrative)Absorption Maximum (λmax)Application
Homopolymer 3-Hexylthiophene~450 nmOFETs
D-A Copolymer This compound, Benzodithiophene~550-650 nmOrganic Solar Cells

Note: The data presented here is for illustrative purposes to demonstrate the concept of property tuning through copolymerization.

Role in the Development of Novel Functional Materials

The reactivity of the boronic acid group and the modifiable nature of the thiophene ring make this compound a valuable component in the design of novel functional materials beyond the scope of just organic electronics. The principles of Suzuki coupling can be applied to create a wide array of complex organic molecules and materials with unique functionalities.

For instance, this compound can be used to synthesize discrete oligomers with well-defined structures for applications in molecular recognition and sensing. The chlorine atom can serve as a site for further chemical modification, allowing for the attachment of specific functional groups that can interact with target analytes.

Furthermore, the incorporation of chlorinated thiophene units can enhance the stability of the resulting materials. The C-Cl bond is generally more stable than a C-H bond, which can lead to increased resistance to oxidative degradation, a common failure mechanism in organic electronic devices. This enhanced stability is a critical factor for the long-term performance and commercial viability of these technologies. The development of such robust materials is a key area of research where this compound can play a significant role.

Structural Characterization and Advanced Analytical Techniques Applied to 4 Chlorothiophen 3 Yl Boronic Acid

Spectroscopic Elucidation of Molecular Architectures

Spectroscopic techniques are fundamental in confirming the identity and purity of (4-Chlorothiophen-3-YL)boronic acid. A multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) allows for a detailed characterization of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹¹B NMR spectra are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene (B33073) ring. Their chemical shifts and coupling constants would be characteristic of a 2,3,4-trisubstituted thiophene system. The proton of the B(OH)₂ group is often broad and may exchange with residual water in the solvent, making its observation variable.

¹³C NMR: The carbon NMR spectrum would reveal four signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom directly bonded to the boron atom (C3) is expected to have a characteristic chemical shift, though sometimes this signal can be broad or difficult to detect due to quadrupolar relaxation effects of the adjacent boron nucleus. rsc.org The chemical shifts of the other ring carbons are influenced by the chloro and boronic acid substituents.

¹¹B NMR: The ¹¹B NMR spectrum is crucial for characterizing boronic acids. For arylboronic acids, the ¹¹B chemical shift typically appears in the range of 27 to 33 ppm in acidic media, corresponding to the sp²-hybridized boron atom. nsf.gov Upon addition of a base, an upfield shift is observed, indicating the formation of the sp³-hybridized boronate species. nsf.gov

Nucleus Expected Chemical Shift (ppm) Notes
¹H7.0 - 8.5Aromatic protons on the thiophene ring.
¹³C120 - 145Aromatic carbons. The carbon attached to boron may be broad.
¹¹B27 - 33Characteristic for sp² hybridized boron in arylboronic acids.

Table 1: Predicted NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A very broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often involved in hydrogen bonding. The B-O stretching vibrations typically appear in the 1300-1400 cm⁻¹ region. researchgate.net The C-S stretching vibration of the thiophene ring and the C-Cl stretch would also be present at their characteristic frequencies.

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H stretch (boronic acid)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
B-O stretch1300 - 1400
C=C stretch (thiophene ring)~1500 - 1600
C-S stretch (thiophene ring)~600 - 800
C-Cl stretch~700 - 800

Table 2: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. The predicted monoisotopic mass is 161.97136 Da. uni.lu The mass spectrum would also show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B) isotopes. Predicted collision cross section data can also be calculated for different adducts. uni.lu

Adduct Predicted m/z
[M+H]⁺162.97864
[M+Na]⁺184.96058
[M-H]⁻160.96408

Table 3: Predicted m/z Values for Selected Adducts of this compound from Mass Spectrometry. uni.lu

Crystallographic Analysis of Boronic Acid Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. However, the crystallographic analysis of other boronic acids provides a strong basis for predicting its likely solid-state structure. Boronic acids frequently form dimeric structures in the solid state through hydrogen bonding between the boronic acid groups. These dimers can further assemble into more complex supramolecular architectures.

To provide a definitive structural analysis, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction is essential. Such a study would provide the precise geometric parameters presented in the hypothetical table below.

Parameter Expected Value Notes
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules.
Space Groupe.g., P2₁/c, P-1Dependent on the symmetry of the packing.
B-C bond length~1.55 ÅTypical for an arylboronic acid.
B-O bond length~1.37 ÅAverage value for B-O single bonds in a boronic acid.
O-B-O bond angle~120°Consistent with sp² hybridization.
C-S bond lengths~1.71 ÅCharacteristic of a thiophene ring.
C-Cl bond length~1.74 ÅTypical for a chloro-substituted aromatic ring.

Table 4: Hypothetical Crystallographic Data for this compound.

Theoretical and Computational Investigations of 4 Chlorothiophen 3 Yl Boronic Acid Reactivity and Properties

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigations into the complex reaction pathways of organoboron compounds. For (4-chlorothiophen-3-yl)boronic acid, a primary area of interest is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com

DFT calculations are employed to map the potential energy surface of the entire catalytic cycle. This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products. Key mechanistic steps that can be elucidated for a thiophene-based boronic acid include:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halide bond of an aryl halide partner.

Transmetalation: The crucial step where the organic group (the 4-chlorothiophen-3-yl moiety) is transferred from the boron atom to the palladium center. DFT studies can model the formation of pre-transmetalation intermediates and determine the energy barrier for this transfer, which is often the rate-determining step. nih.govacs.org Computational analyses have shown that two critical factors enable this transfer: the creation of an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to boron. nih.govacs.org

Reductive Elimination: The final step where the newly formed carbon-carbon bond is established, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. rsc.org

Computational studies on related thiophene (B33073) boronic acids have demonstrated that the choice of catalyst, base, and solvent significantly influences reaction yields, and DFT can rationalize these observations. nih.govntnu.no For example, calculations can reveal how different bases facilitate the formation of the active boronate species required for efficient transmetalation. Furthermore, DFT can predict the transition state energies for competing pathways, such as protodeboronation (the undesired cleavage of the C–B bond), providing a rationale for why this side reaction is more prevalent under certain conditions. nih.gov

Computational Modeling of Electronic Structure and Reactivity Descriptors

Computational modeling provides a quantitative assessment of the electronic properties that govern the reactivity of this compound. By solving approximations of the Schrödinger equation, properties derived from the molecular orbitals can be calculated. nih.gov

The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity to act as a nucleophile.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electrophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. nih.govnih.gov

Based on these FMO energies, a variety of global reactivity descriptors can be calculated to predict the molecule's behavior. researchgate.netnih.gov These descriptors, framed within the context of conceptual DFT, provide a numerical basis for comparing the reactivity of different molecules. nih.gov

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound (Illustrative Values Based on DFT Calculations of Analogous Compounds).
ParameterSymbolFormulaTypical Calculated Value (eV)Interpretation
HOMO EnergyEHOMO--6.5 to -7.5Relates to ionization potential; electron-donating ability. nih.gov
LUMO EnergyELUMO--1.0 to -2.0Relates to electron affinity; electron-accepting ability. nih.gov
Energy GapΔEELUMO - EHOMO4.5 to 6.5Indicates chemical reactivity and kinetic stability. nih.gov
Ionization PotentialIP-EHOMO6.5 to 7.5Energy required to remove an electron. researchgate.net
Electron AffinityEA-ELUMO1.0 to 2.0Energy released when an electron is added. researchgate.net
Chemical Hardnessη(IP - EA) / 22.25 to 3.25Measures resistance to change in electron distribution. nih.gov
Chemical SoftnessS1 / (2η)0.15 to 0.22Reciprocal of hardness; indicates higher reactivity. nih.gov
Electrophilicity Indexω(IP + EA)² / (8η)1.5 to 2.5Measures the electrophilic character of a molecule. rsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. researchgate.net For this compound, negative potential is expected around the oxygen atoms of the boronic acid and the sulfur atom, while positive regions would be located near the acidic hydrogen atoms.

In Silico Studies of Molecular Interactions and Catalytic Cycles

In silico studies, such as molecular docking, are used to predict how a molecule like this compound might bind to the active site of a biological target, such as an enzyme. researchgate.net Thiophene-based compounds are of significant interest in medicinal chemistry, and docking studies can elucidate the specific interactions that contribute to biological activity. nih.govcolab.wsnih.gov

The process involves computationally placing the ligand (this compound) into the binding pocket of a protein receptor and calculating a "docking score," which estimates the binding affinity. researchgate.net Key interactions that can be modeled include:

Covalent Interactions: The boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of certain proteases.

Hydrogen Bonding: The -OH groups of the boronic acid can act as both hydrogen bond donors and acceptors. nih.gov

Hydrophobic Interactions: The thiophene ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Halogen Bonding: The chlorine atom on the thiophene ring can act as a halogen bond donor, interacting with Lewis basic sites in the protein.

Beyond biological targets, computational methods are essential for understanding the catalytic cycles of reactions where boronic acids themselves act as catalysts, such as in direct amidation reactions. rsc.org DFT studies have proposed catalytic cycles where boronic acids interact with both carboxylic acids and amines. rsc.org These investigations have shown that the formation of various intermediates, including dimeric boron species, can be crucial for catalytic activity, challenging simpler proposed mechanisms and providing a more nuanced understanding of the reaction pathway. rsc.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-chlorothiophen-3-yl)boronic acid with high purity?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of halogenated thiophene precursors. Challenges include avoiding protodeboronation and ensuring stability during purification. Prodrug approaches (e.g., pinacol esters) are recommended to stabilize the boronic acid moiety before final deprotection . Purification via recrystallization or chromatography is critical, with purity thresholds >97.0% (HPLC) achievable, as seen in structurally similar chlorophenylboronic acids .

Q. How does the chlorothiophene substituent influence the binding kinetics of this boronic acid with diols?

  • Methodological Answer : The electron-withdrawing chlorine atom and thiophene ring modulate boronic acid acidity (pKa), affecting diol-binding equilibrium. Stopped-flow kinetic studies on analogous arylboronic acids show that substituents altering electron density directly impact kon rates. For example, electron-deficient boronic acids exhibit faster binding with fructose (kon: 10–100 M<sup>-1</sup>s<sup>-1</sup>) compared to glucose .

Q. What analytical methods are most effective for quantifying trace impurities in this compound?

  • Methodological Answer : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is optimal for detecting boronic acid impurities at sub-ppm levels. A validated method achieved LOD 0.05 ppm and LOQ 0.15 ppm for carboxy phenyl boronic acid in drug substances, ensuring compliance with ICH guidelines .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a building block in proteasome inhibitors (e.g., Bortezomib analogs) and anticancer agents. Rational design involves mimicking peptide substrates to target catalytic threonine residues, leveraging reversible covalent binding .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for Suzuki-Miyaura coupling, predicting regioselectivity and steric effects. For example, computational studies on chlorophenylboronic acids reveal that Pd-catalyzed coupling favors para-substituted aryl halides due to reduced steric hindrance .

Q. What contradictions exist in reported thermodynamic vs. kinetic data for this compound's diol interactions, and how can they be resolved?

  • Methodological Answer : Discrepancies arise when high-affinity binding (e.g., Kd ~ μM for fructose) does not correlate with slow kon rates. Surface Plasmon Resonance (SPR) or stopped-flow experiments under physiological pH (7.4) reconcile this by isolating secondary interactions (e.g., hydrophobic effects from the thiophene ring) .

Q. What strategies optimize Suzuki-Miyaura coupling yields using this boronic acid under aqueous conditions?

  • Methodological Answer : Ligand selection (e.g., SPhos or XPhos) enhances Pd catalyst turnover. Aqueous-organic biphasic systems (e.g., DME/H2O) with Na2CO3 as base improve solubility and reduce protodeboronation. Yields >90% are reported for analogous boronic acids under optimized conditions .

Q. How does thermal stability impact the application of this compound in flame-retardant materials?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals that aromatic boronic acids decompose at 250–600°C, forming boron-oxygen networks that inhibit combustion. Pyrene-1-boronic acid (stable up to 600°C) suggests halogen-free flame retardancy potential. Structure-activity rules indicate electron-withdrawing groups enhance stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.